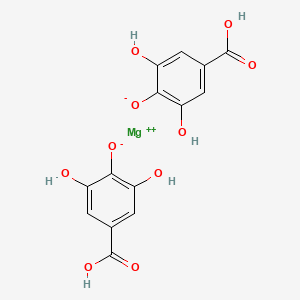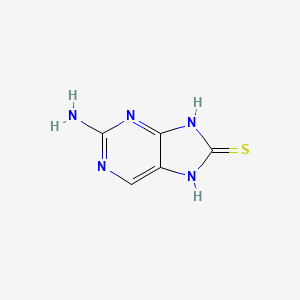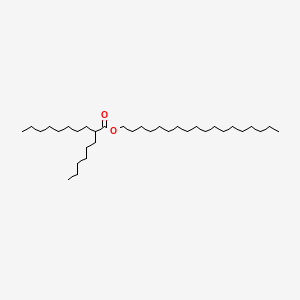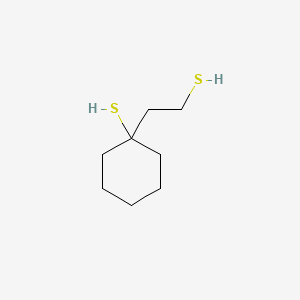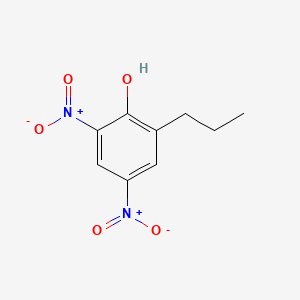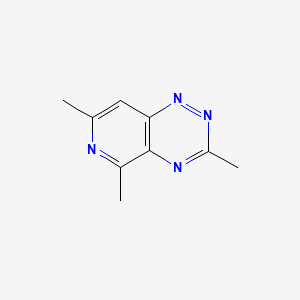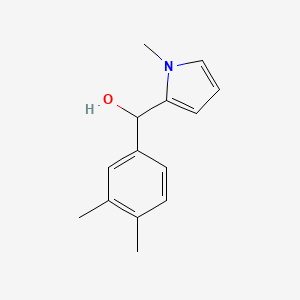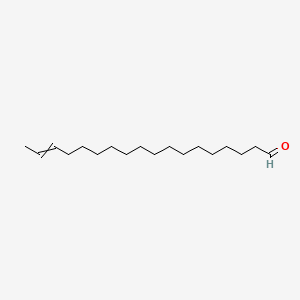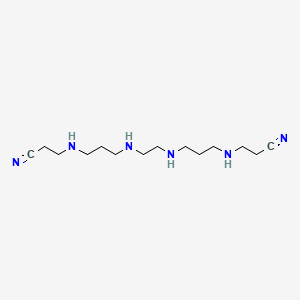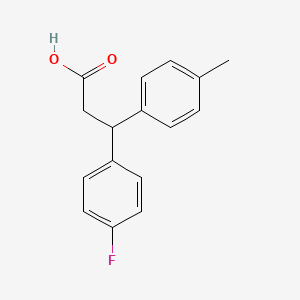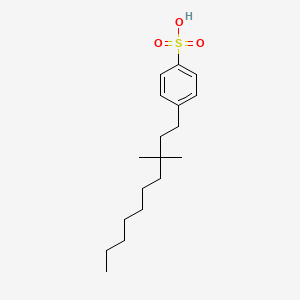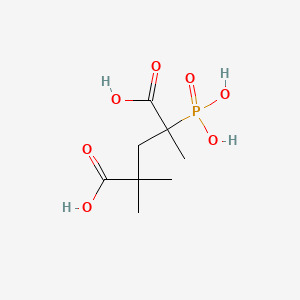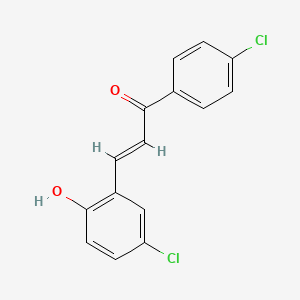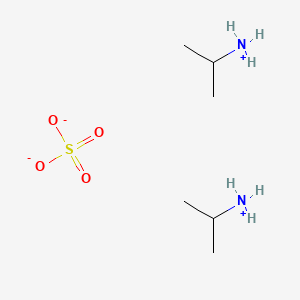
Bis(isopropylammonium) sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(isopropylammonium) sulphate: is an organic compound with the molecular formula C6H20N2O4S. It is a sulfate salt formed by the combination of two isopropylammonium cations and one sulfate anion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(isopropylammonium) sulphate typically involves the reaction of isopropylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2(CH3)2CHNH2+H2SO4→[(CH3)2CHNH3]2SO4
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Bis(isopropylammonium) sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The isopropylammonium groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted ammonium salts .
Aplicaciones Científicas De Investigación
Chemistry: Bis(isopropylammonium) sulphate is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions. Its unique properties make it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is used in the study of enzyme kinetics and protein interactions. It can also be employed in the preparation of buffer solutions for biochemical assays .
Medicine: Its ability to form stable salts with various active pharmaceutical ingredients makes it a useful excipient .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an additive in certain manufacturing processes .
Mecanismo De Acción
The mechanism by which bis(isopropylammonium) sulphate exerts its effects depends on its specific application. In chemical reactions, it may act as a catalyst or reactant, facilitating the formation of desired products. In biological systems, it can interact with proteins and enzymes, affecting their activity and stability. The molecular targets and pathways involved vary based on the context of its use .
Comparación Con Compuestos Similares
Ammonium sulphate: A common inorganic salt used in fertilizers and industrial applications.
Isopropylammonium chloride: An organic salt with similar properties but different applications.
Bis(trimethylammonium) sulphate: Another organic sulfate salt with distinct chemical properties.
Uniqueness: Bis(isopropylammonium) sulphate is unique due to its specific combination of isopropylammonium cations and sulfate anion, which imparts distinct chemical and physical properties. Its versatility in various applications, from organic synthesis to biological research, sets it apart from other similar compounds .
Propiedades
Número CAS |
64346-44-7 |
|---|---|
Fórmula molecular |
C6H20N2O4S |
Peso molecular |
216.30 g/mol |
Nombre IUPAC |
propan-2-ylazanium;sulfate |
InChI |
InChI=1S/2C3H9N.H2O4S/c2*1-3(2)4;1-5(2,3)4/h2*3H,4H2,1-2H3;(H2,1,2,3,4) |
Clave InChI |
VJDPRIDCVIEIRE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[NH3+].CC(C)[NH3+].[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


